molecular formula C7H9BN2O2 B1391051 (2-Cyclopropylpyrimidin-5-yl)boronic acid CAS No. 893567-15-2

(2-Cyclopropylpyrimidin-5-yl)boronic acid

Cat. No.: B1391051
CAS No.: 893567-15-2
M. Wt: 163.97 g/mol
InChI Key: HIBBMEFTPMTWOY-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a chemical compound with the molecular formula C7H9BN2O2 . It has a molecular weight of 163.97 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2 . The Canonical SMILES for this compound is B(C1=CN=C(N=C1)C2CC2)(O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 163.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 164.0757077 g/mol . The topological polar surface area of the compound is 66.2 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Chemistry

  • Development of Synthesis Techniques : A study by Patel et al. (2016) focuses on developing an efficient synthesis of a similar compound, (2-aminopyrimidin-5-yl) boronic acid. The synthesis included metal–halogen exchange and a Suzuki–Miyaura borylation, highlighting the compound's relevance in chemical synthesis processes (Patel et al., 2016).
  • Phosphomolybdic Acid Promoted Synthesis : Reddy et al. (2014) described the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, indicating the compound's utility in the creation of aminophosphonates (Reddy et al., 2014).

Analytical and Separation Techniques

  • Analysis of Pinacolboronate Esters : Zhong et al. (2012) examined the analytical challenges and strategies for analyzing pinacolboronate esters, including 2-aminopyrimidine-5-pinacolboronate ester, demonstrating the compound's importance in chromatographic purity methods (Zhong et al., 2012).
  • Improved Separation Techniques : Joshi et al. (2013) developed a high-performance liquid chromatography method to determine boronic acids, including 2-aminopyrimidine-5-ylboronic acid, in pinacolboronate ester samples (Joshi et al., 2013).

Catalysis and Organic Reactions

  • Boronic Acid Catalysis : Hall (2019) explored the use of boronic acids, including 2-cyclopropylpyrimidin-5-ylboronic acid, in various organic reactions, emphasizing their unique reactivity and potential in catalysis (Hall, 2019).
  • Enantioselective Aza-Michael Additions : A study by Hashimoto et al. (2015) demonstrated the use of boronic acid in highly enantioselective aza-Michael additions, which could be relevant for compounds like (2-cyclopropylpyrimidin-5-yl)boronic acid (Hashimoto et al., 2015).

Biomedical Applications

  • Boronic Acid Polymers in Biomedicine : Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in various biomedical applications, including treatment of diseases like HIV and cancer, which may be relevant to this compound (Cambre & Sumerlin, 2011).

Sensing and Detection

  • Boronic Acids in Sensing Applications : Lacina et al. (2014) discussed the use of boronic acids in sensing applications, such as in detecting anions and saccharides, which could include compounds like this compound (Lacina et al., 2014).

Safety and Hazards

The safety information for (2-Cyclopropylpyrimidin-5-yl)boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBMEFTPMTWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671659
Record name (2-Cyclopropylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893567-15-2
Record name (2-Cyclopropylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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